
3-Oxobutan-2-yl piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Oxo-butan-2-yl pipéridine-3-carboxylate est un composé chimique de formule moléculaire C10H17NO3 et de masse molaire de 199,25 g/mol . C'est un dérivé de la pipéridine, une classe de composés connus pour leurs diverses applications dans les produits pharmaceutiques et la synthèse organique.
Méthodes De Préparation
La synthèse du 3-Oxo-butan-2-yl pipéridine-3-carboxylate implique généralement la réaction de dérivés de la pipéridine avec des esters d'acide oxobutanoïque dans des conditions spécifiques. Une voie de synthèse courante implique l'estérification de l'acide 3-oxobutanoïque avec l'acide pipéridine-3-carboxylique . Les conditions réactionnelles comprennent souvent l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique, et la réaction est effectuée à des températures élevées pour faciliter la formation de la liaison ester.
Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Le 3-Oxo-butan-2-yl pipéridine-3-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en un groupe hydroxyle, formant des dérivés alcooliques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe oxo ou le groupe ester est remplacé par d'autres groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines ou les alcools . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
Le 3-Oxo-butan-2-yl pipéridine-3-carboxylate a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 3-Oxo-butan-2-yl pipéridine-3-carboxylate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur de ces cibles, modulant leur activité et conduisant à divers effets biologiques . Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of 3-Oxobutan-2-yl piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Le 3-Oxo-butan-2-yl pipéridine-3-carboxylate peut être comparé à d'autres dérivés de la pipéridine, tels que :
2-Oxo-3-pipéridine carboxylate d'éthyle : Structure similaire mais avec des groupes fonctionnels différents, conduisant à une réactivité et des applications distinctes.
3-Carbéthoxy-2-pipéridone : Un autre dérivé de la pipéridine avec des propriétés et des utilisations uniques en synthèse organique.
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
3-oxobutan-2-yl piperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-7(12)8(2)14-10(13)9-4-3-5-11-6-9/h8-9,11H,3-6H2,1-2H3 |
Clé InChI |
RQFIBFRZPUOMPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)OC(=O)C1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


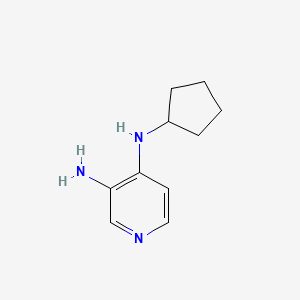

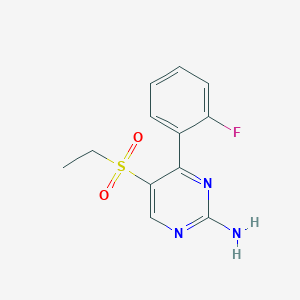
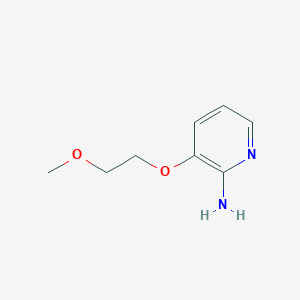

![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)
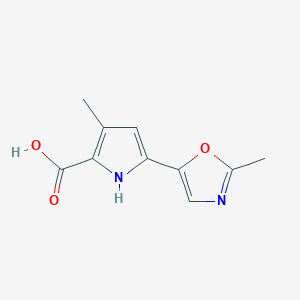
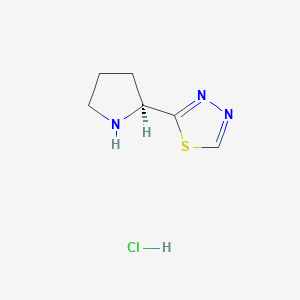
![6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine](/img/structure/B11775389.png)

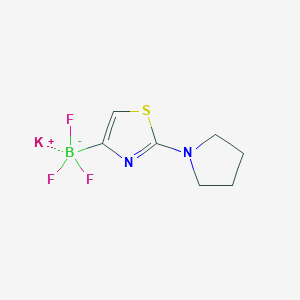
![6-Methoxy-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B11775402.png)


